molecular formula C9H20BNO2 B13455714 Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine

Cat. No.: B13455714
M. Wt: 185.07 g/mol
InChI Key: DJOFMXLTNNVPDL-UHFFFAOYSA-N
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Description

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine typically involves the reaction of dimethylamine with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a starting material. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-nitrogen bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl or alkyl halides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Scientific Research Applications

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine exerts its effects involves the formation of stable boron-nitrogen bonds. These bonds can participate in various chemical reactions, facilitating the formation of new carbon-boron bonds. The molecular targets and pathways involved in these reactions are often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine is unique due to its specific structure, which allows for the formation of stable boron-nitrogen bonds. This stability enhances its utility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H20BNO2

Molecular Weight

185.07 g/mol

IUPAC Name

N,N-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine

InChI

InChI=1S/C9H20BNO2/c1-8(2)9(3,4)13-10(12-8)7-11(5)6/h7H2,1-6H3

InChI Key

DJOFMXLTNNVPDL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN(C)C

Origin of Product

United States

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